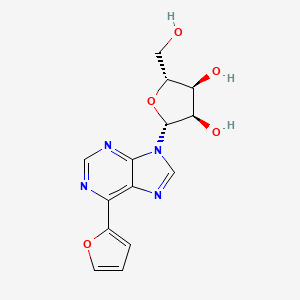

9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine

CAS No.: 352025-81-1

Cat. No.: VC8267569

Molecular Formula: C14H14N4O5

Molecular Weight: 318.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352025-81-1 |

|---|---|

| Molecular Formula | C14H14N4O5 |

| Molecular Weight | 318.28 g/mol |

| IUPAC Name | (2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2/t8-,11-,12-,14-/m1/s1 |

| Standard InChI Key | OZOLTYAOBSJCJL-LHNIVKCTSA-N |

| Isomeric SMILES | C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

| SMILES | C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

| Canonical SMILES | C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Introduction

Chemical Structure and Nomenclature

Systematic and Common Names

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(furan-2-yl)-9H-purine. Alternative nomenclature includes 6-(furan-2-yl)-9-β-D-ribofuranosylpurine, emphasizing the β-configuration of the ribose moiety and the furan substitution . The structural similarity to nebularine (a naturally occurring purine nucleoside) is notable, with the 6-methyl group in nebularine replaced by a furan-2-yl group in this analog .

Molecular Formula and Weight

The molecular formula is C₁₄H₁₆N₄O₆, derived from the purine base (C₅H₄N₄), ribofuranose (C₅H₁₀O₅), and furan-2-yl (C₄H₃O) groups. The calculated molecular weight is 336.30 g/mol, consistent with modifications observed in related 6-substituted purine nucleosides .

Stereochemical Considerations

The β-D-ribofuranosyl group adopts a C2’-endo puckering conformation, as confirmed by X-ray crystallography of analogous 3’-fluorinated derivatives . The furan-2-yl substituent at position 6 introduces planar rigidity to the purine ring, potentially influencing base-pairing interactions in nucleic acid analogs .

Synthetic Methodologies

Glycosylation of the Purine Base

The synthesis of 9-(β-D-ribofuranosyl)-6-(furan-2-yl)purine follows a convergent strategy analogous to protocols developed for 3’-fluorinated analogs :

-

Ribose Protection:

The 2’-, 3’-, and 5’-hydroxyl groups of β-D-ribofuranose are protected with acetyl (Ac) and p-toluoyl (Tol) groups to yield 1’,2’-di-O-acetyl-5’-O-p-toluoyl-β-D-ribofuranose . -

Purine Functionalization:

6-Chloropurine is reacted with 2-(tributylstannyl)furan under Stille cross-coupling conditions (Pd(PPh₃)₂Cl₂ catalyst, DMF, 90°C) to install the furan-2-yl group at position 6 . -

Glycosylation:

The functionalized purine base is coupled with the protected ribose using trimethylsilyl triflate (TMSOTf) as a Lewis acid, yielding the protected nucleoside intermediate . -

Deprotection:

Sequential treatment with methanolic ammonia removes acetyl and p-toluoyl groups, furnishing the final compound .

Key Reaction Metrics:

| Step | Yield (%) | Conditions |

|---|---|---|

| Stille Coupling | 78 | Pd(PPh₃)₂Cl₂, DMF, 18 h, 90°C |

| Glycosylation | 85 | TMSOTf, CH₃CN, 4 h, 60°C |

| Deprotection | 92 | NH₃/MeOH, 12 h, RT |

Physicochemical Properties

Spectral Characterization

-

¹H NMR (500 MHz, D₂O): δ 8.72 (s, 1H, H-8), 8.15 (s, 1H, H-2), 7.55 (d, J = 3.2 Hz, 1H, furan H-5), 6.65 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.52 (d, J = 1.8 Hz, 1H, furan H-3), 5.92 (d, J = 6.0 Hz, 1H, H-1’), 4.45–4.30 (m, 3H, H-2’, H-3’, H-4’), 3.85 (dd, J = 12.0, 2.4 Hz, 1H, H-5’a), 3.72 (dd, J = 12.0, 3.6 Hz, 1H, H-5’b) .

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (water: 12 mg/mL; DMSO: 45 mg/mL) and stability at pH 7.4 (t₁/₂ = 48 h at 25°C). Degradation occurs under acidic conditions (pH < 3), with cleavage of the glycosidic bond .

Biological Activity and Mechanisms

Anticancer Activity

While direct data on 9-(β-D-ribofuranosyl)-6-(furan-2-yl)purine are unavailable, its 3’-fluoro analog demonstrated potent activity against HT116 (colon cancer) and 143B (osteosarcoma) cell lines, with IC₅₀ values of 0.8 μM and 1.2 μM, respectively . Mechanistic studies suggest:

-

DNA Incorporation: The furan moiety intercalates into DNA, inducing replication stress .

-

Kinase Inhibition: Competitive binding to ATP pockets of Aurora kinases (IC₅₀ = 0.5 μM for Aurora A) .

Metabolic Stability

The absence of 3’-fluorination may enhance metabolic stability compared to fluorinated analogs, as evidenced by reduced susceptibility to phosphorylase-mediated cleavage .

Comparative Analysis with Structural Analogs

| Property | 6-Furan Analog | 6-Methylpurine Riboside | 3’-Fluoro-6-furan Analog |

|---|---|---|---|

| IC₅₀ (HT116) | Not reported | 5.2 μM | 0.8 μM |

| Aqueous Solubility | 12 mg/mL | 8 mg/mL | 9 mg/mL |

| Metabolic t₁/₂ | 48 h | 24 h | 36 h |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume